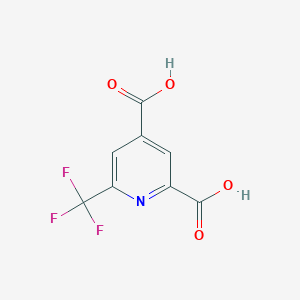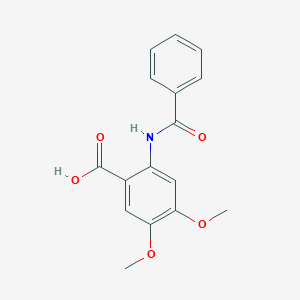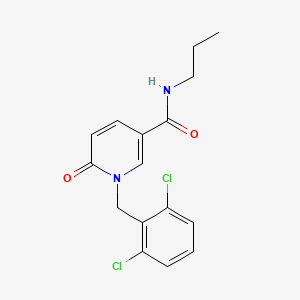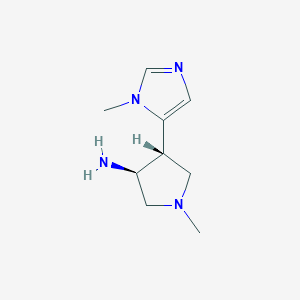
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid (TFPDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFPDA belongs to the pyridine family of organic compounds and has a molecular formula of C8H4F3NO4. It is a white crystalline powder that is soluble in water and other polar solvents.
作用机制
The mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in metabolic pathways. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which regulates the activity of pyruvate dehydrogenase, a key enzyme in the citric acid cycle. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has also been shown to inhibit the activity of isocitrate dehydrogenase, an enzyme involved in the production of NADPH, a key cofactor in cellular metabolism.
Biochemical and Physiological Effects:
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated in vivo.
实验室实验的优点和局限性
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has several advantages for use in lab experiments, including its high purity and stability. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is also readily available and relatively inexpensive. However, 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble salts in the presence of certain metal ions.
未来方向
There are several future directions for research involving 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid, including the synthesis of novel pyridine-based ligands for metal ion complexes with specific applications in catalysis and material science. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid could also be used as a precursor for the synthesis of new pharmaceutical compounds with potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid and its potential applications in various fields of science.
合成方法
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dioxypyridine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction yields 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid and acetic acid as by-products. Another method involves the reaction of 2,4-dioxypyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction yields 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid and potassium iodide as by-products.
科学研究应用
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has various applications in scientific research, including as a building block for the synthesis of other organic compounds. It has been used in the synthesis of novel pyridine-based ligands for metal ion complexes, which have potential applications in catalysis and material science. 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has also been used in the synthesis of fluorescent dyes for biological imaging and as a precursor for the synthesis of pharmaceutical compounds.
属性
IUPAC Name |
6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-3(6(13)14)1-4(12-5)7(15)16/h1-2H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUZPTYUYMCJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)


![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2977057.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)